STAT5-IN-1 -

STAT5-IN-1

Catalog Number: EVT-274214
CAS Number:
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STAT5-IN-1 is a small molecule inhibitor specifically targeting STAT5, a transcription factor playing a crucial role in various cellular processes, including cell growth, survival, and differentiation. [, , , , ] The overactivation of STAT5 is implicated in several diseases, particularly hematological malignancies and solid tumors, making it a valuable target for therapeutic intervention. [, , , , ] Despite the recognized importance of STAT5 in various diseases, detailed information regarding its source and classification remains limited in the analyzed literature.

Mechanism of Action

STAT5-IN-1 exerts its inhibitory action by specifically binding to the SH2 domain of STAT5, disrupting its phosphorylation, dimerization, and nuclear translocation. [, ] This prevents STAT5 from binding to DNA and activating the transcription of its target genes, ultimately interfering with the downstream effects of STAT5 signaling. [, , ] Several studies confirm the efficacy of STAT5-IN-1 in reducing the expression of STAT5 target genes, such as Bcl-xL, Cyclin-D2, and Pim-1, which are implicated in cell survival and proliferation. [, ]

Applications

Hematological Malignancies:

  • Chronic Myelogenous Leukemia (CML): STAT5-IN-1 has shown promising results in suppressing the growth and survival of CML cells, including those resistant to tyrosine kinase inhibitors like imatinib. [, , ] Its ability to induce apoptosis in CML cells, even in the presence of drug resistance mutations, highlights its potential as a valuable therapeutic agent in CML treatment. [, , ]
  • Acute Myeloid Leukemia (AML): STAT5-IN-1 displays efficacy in preclinical models of AML driven by FLT3 mutations, significantly reducing tumor burden and inducing apoptosis. [, , ] Its synergistic effects with tyrosine kinase inhibitors like midostaurin and sunitinib suggest its potential as a combination therapy for AML treatment. [, , ]
  • Myeloproliferative Neoplasms: In a mouse model of polycythemia vera, STAT5-IN-1 was crucial in normalizing blood parameters and abrogating disease progression, confirming the critical role of STAT5 in the initiation and maintenance of this disorder. [, ]

Other Diseases:

  • Atherosclerosis: STAT5-IN-1 significantly attenuated atherosclerosis in a mouse model by reducing inflammation, highlighting its potential as a therapeutic option for this cardiovascular disease. []
  • Hyperoxia-Induced Acute Lung Injury: Inhibition of STAT5 hyperactivation using STAT5-IN-1 exhibited protective effects in a mouse model of lung injury, suggesting its potential for treating this condition. []
  • Graft vs. Host Disease: While specific studies using STAT5-IN-1 for this condition were not found in the reviewed literature, the document mentions that STAT5 inhibitors are currently in clinical trials for graft vs. host disease. []

Fundamental Research:

  • T-Cell Leukemia: STAT5-IN-1 helped elucidate the role of STAT5 in promoting the growth and survival of T-cell leukemia cells in a Bcl-2-independent manner, revealing alternative signaling pathways in this malignancy. []
  • Ovarian Carcinoma: Studies using STAT5-IN-1 identified STAT5 as a crucial factor in carboplatin resistance in ovarian carcinoma, suggesting new therapeutic targets for this cancer. []
  • Neuroblastoma: Combined inhibition of EGFR and STAT5 using STAT5-IN-1 showed increased sensitivity in chemoresistant neuroblastoma cells with low UBE4B expression, highlighting the interplay of these proteins in tumor progression. []
Future Directions
  • Development of more potent and bioavailable STAT5 inhibitors: Continued research into optimizing STAT5 inhibitors like STAT5-IN-1 for improved efficacy and bioavailability is crucial for its translation to clinical settings. [, ]
  • Personalized medicine approaches: Identifying specific genetic or molecular profiles that predict responsiveness to STAT5-IN-1 treatment in different diseases could enhance treatment outcomes. [, , ]
  • Combination therapies: Investigating the efficacy of STAT5-IN-1 in combination with other targeted therapies or chemotherapy could lead to synergistic effects and overcome drug resistance. [, , , , , ]

Pimozide

    Compound Description: Pimozide is an antipsychotic drug approved for treating Tourette syndrome, known to inhibit STAT5. [, , , , , , ] It decreases cell proliferation and induces apoptosis in T-cell leukemia cells by decreasing STAT5 tyrosine phosphorylation. [] Pimozide doesn't inhibit BCR/ABL or other tyrosine kinases, setting it apart mechanistically. [] It demonstrates enhanced inhibitory effects on STAT5 phosphorylation and apoptosis induction when combined with kinase inhibitors like imatinib or nilotinib. []

    Relevance: Pimozide is directly compared to STAT5-IN-1 as a STAT5 inhibitor, showcasing efficacy in various leukemia models. [, , , , , , ] While both inhibit STAT5, their structures and specific targets within the STAT5 pathway might differ. Further research is needed to compare their potency, selectivity, and potential off-target effects directly.

AC-3-019

    Compound Description: AC-3-019 is a specific STAT5 inhibitor. [] It enhances 4EBP1 dephosphorylation and downregulates Mcl-1 expression in FLT3-ITD-positive AML cells, thereby augmenting the cytotoxicity of the PI3K inhibitor GDC-0941. []

    Relevance: AC-3-019 serves as a comparative example of a specific STAT5 inhibitor alongside pimozide. [] This implies a similar mode of action to STAT5-IN-1, targeting the STAT5 pathway to enhance anti-leukemic effects.

AC-4-130

    Compound Description: AC-4-130 is another specific STAT5 inhibitor. [] It exhibits synergistic effects when combined with the MCL1 inhibitor S63845 in both FLT3-mutated and FLT3-wild-type AML cells, inducing apoptosis and cell death. []

    Relevance: Similar to STAT5-IN-1, AC-4-130 directly targets STAT5, suggesting a shared mechanism of action. [] The research highlights the potential of combining STAT5 inhibitors like STAT5-IN-1 with other targeted therapies, such as MCL1 inhibitors, for enhanced efficacy against AML.

GSK690693

    Compound Description: GSK690693 is an AKT inhibitor. [] It was identified in a study aiming to target molecules downstream of KIT D816V, a mutation commonly found in systemic mastocytosis. [] Although it demonstrated some ability to inhibit the proliferation of KIT D816V+ cells, high concentrations were needed, limiting its therapeutic potential. []

    Relevance: While GSK690693 targets AKT and STAT5-IN-1 targets STAT5, their combined use in research highlights a strategy of combined downstream targeting of signaling pathways, particularly in the context of KIT D816V+ malignancies. []

BP-1-102

    Compound Description: BP-1-102 is a STAT5 inhibitor. [] It was investigated in combination with the AKT inhibitor GSK690693 for its potential in treating advanced systemic mastocytosis. [] Similar to GSK690693, it showed some efficacy but at high concentrations. []

    Relevance: BP-1-102 directly targets STAT5, aligning with the mechanism of action of STAT5-IN-1. [] The study's focus on combining BP-1-102 with an AKT inhibitor suggests potential synergistic effects when combining STAT5-IN-1 with other targeted therapies for similar conditions.

BLU2317, BLU2718, DCC-2618

    Compound Description: These are inhibitors of KIT D816V. [] They were identified through a screening process for compounds that could selectively inhibit the phosphorylation of KIT D816V. [] All three compounds demonstrated the ability to inhibit the proliferation and induce apoptosis in KIT D816V+ cells. []

    Relevance: While these compounds target KIT D816V and STAT5-IN-1 targets STAT5, their inclusion highlights the broader context of targeting aberrant signaling pathways in diseases like systemic mastocytosis. []

CDDO-Me (Bardoxolone methyl)

    Compound Description: CDDO-Me is an oleanane triterpenoid that induces ROS generation and suppresses survival-related molecules, including AKT, mTOR, and STAT3. [] It demonstrates synergistic growth-inhibitory effects when combined with second- or third-generation BCR-ABL1 TKIs in CML cells. []

    Relevance: Although CDDO-Me primarily targets STAT3, its synergistic activity with TKIs in CML highlights the potential for combined treatment approaches incorporating STAT5-IN-1, especially given the interplay between STAT3 and STAT5 signaling in certain cancers. []

Properties

Product Name

STAT5 Inhibitor

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Solubility

Soluble in DMSO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.